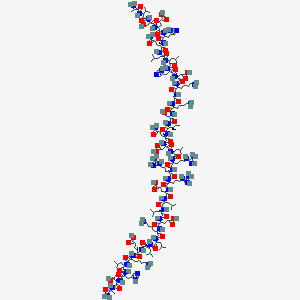![molecular formula C6H2Cl2N2O2 B169202 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one CAS No. 15783-48-9](/img/structure/B169202.png)
2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one (DCFP) is a heterocyclic compound that has a variety of applications in the scientific and medical fields due to its unique properties. It is a colorless crystalline solid that is insoluble in water but soluble in some organic solvents. It is an important intermediate in the synthesis of other compounds and can be used as a catalyst in organic synthesis. In addition, DCFP has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing pyranopyrimidine scaffolds, which are precursors for medicinal and pharmaceutical industries. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of substituted pyrimidinone derivatives through one-pot multicomponent reactions. This method emphasizes the broader synthetic applications and bioavailability of pyranopyrimidine cores, highlighting the importance of hybrid catalysts in the synthesis process (Parmar, Vala, & Patel, 2023).
Synthetic Pathways and Anti-Inflammatory Activity
Substituted tetrahydropyrimidine derivatives, obtained through novel synthetic procedures, have shown potential for in vitro anti-inflammatory activity. These compounds are characterized by their synthesis from urea and bis(methylthio)methylenemalononitrile, demonstrating the relevance of pyrimidine derivatives in designing lead compounds for anti-inflammatory activity (Gondkar, Deshmukh, & Chaudhari, 2013).
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives are highlighted for their wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The review of recent developments in the synthesis and structure-activity relationships (SARs) of pyrimidine derivatives sheds light on their potent anti-inflammatory effects and suggests directions for future research to develop novel pyrimidine analogs with enhanced anti-inflammatory activities (Rashid et al., 2021).
Role of Pyrimidines in Vascular Dementia
Research on pyrimidine compounds suggests a modulatory system through specific pyrimidino-receptors involved in cell signaling, indicating their potential use in chronic treatment of cognitive deficits resulting from vascular dementia. This highlights an alternative therapeutic strategy to acetylcholine replacement therapy in addressing cognitive functions (Fornai et al., 2002).
Wirkmechanismus
Target of Action
Similar compounds such as 7h-pyrrolo[2,3-d]pyrimidine derivatives have been studied as inhibitors of p21-activated kinase 4 (pak4) . PAK4 is a protein kinase involved in various cellular processes and its overexpression is associated with a variety of cancers .
Mode of Action
Similar compounds have been shown to interact strongly with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . These interactions can inhibit the activity of the target protein, thereby affecting the cellular processes it is involved in .
Biochemical Pathways
Inhibition of pak4, as seen with similar compounds, can affect a variety of cellular processes, including cell proliferation, apoptosis, and migration .
Pharmacokinetics
It is suggested that the compound has high gi absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.
Result of Action
Inhibition of pak4, as seen with similar compounds, can lead to decreased cell proliferation and increased apoptosis .
Eigenschaften
IUPAC Name |
2,4-dichloro-5H-furo[3,4-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O2/c7-4-2-1-12-5(11)3(2)9-6(8)10-4/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUKNUDUMXLPNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)O1)N=C(N=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630832 |
Source


|
| Record name | 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15783-48-9 |
Source


|
| Record name | 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichlorofuro[3,4-d]pyrimidin-7(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B169122.png)


![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B169128.png)






![2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide](/img/structure/B169150.png)

